molecular formula C6H12<br>CH2=CH(CH2)3CH3<br>C6H12 B165129 1-Hexene CAS No. 592-41-6

1-Hexene

Cat. No. B165129
CAS RN: 592-41-6
M. Wt: 84.16 g/mol
InChI Key: LIKMAJRDDDTEIG-UHFFFAOYSA-N
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Description

1-Hexene is an alkene that is classified in the industry as a higher olefin and an alpha-olefin . It is a colorless liquid . The double bond is located at the alpha (primary) position, endowing the compound with higher reactivity and thus useful chemical properties .


Synthesis Analysis

1-Hexene is produced via two significant processes: oligomerization of ethylene and dehydration of hexanol . The production of 1-hexene by ethylene trimerization has gained much interest in the petrochemical industry due to its high selectivity towards 1-hexene in comparison to traditional ethylene oligomerization . The process involves oligomerization of high-purity ethylene gas in the presence of a homogeneous catalyst system .


Molecular Structure Analysis

1-Hexene has a molecular formula of C6H12 . A key feature of hexene, and indeed all alkenes, is the presence of a carbon-carbon double bond . In the case of hex-1-ene, the double bond is situated between the first two carbon atoms .


Chemical Reactions Analysis

1-Hexene is noted for its reactivity, especially with halogens and hydrogen . It undergoes addition reactions, leading to the creation of new compounds . For instance, it reacts readily with bromine, resulting in a color change from brown to colorless .


Physical And Chemical Properties Analysis

1-Hexene is a colorless liquid at room temperature with a slightly sweet and pungent odor . It has a molecular weight of approximately 84.16 g/mol and a boiling point around 63°C . It is insoluble in water .

Scientific Research Applications

1-Hexene: A Comprehensive Analysis of Scientific Research Applications: 1-Hexene is a versatile organic compound with a variety of applications in scientific research and industrial processes. Below is a detailed analysis of six unique applications of 1-Hexene, each with its own dedicated section.

Chemical Synthesis

1-Hexene serves as a valuable starting material in the synthesis of various chemicals. Its presence as a hydrocarbon with a double bond makes it an ideal candidate for reactions aiming to produce alcohols, acids, and other derivatives. The double bond provides a reactive site for addition reactions, which can lead to an increase in the yield of desired products .

Polymer Production

In the realm of polymer science, 1-Hexene is utilized as a comonomer in the production of both low-density and high-density polyethylenes (LDPE and HDPE). Its incorporation into polyethylene chains results in materials with improved strength and flexibility. The polymerization process often involves catalysts that activate 1-Hexene to form polymers with specific molecular weights and branching patterns .

Solvent Applications

Due to its non-polar nature, 1-Hexene finds use as a solvent in various chemical reactions. It can dissolve a wide range of organic compounds, making it suitable for use in paint thinners and as a medium for conducting chemical reactions where other solvents might not be effective .

Lubricants and Additives

The chemical properties of 1-Hexene allow it to act as an ingredient in lubricants and lubricant additives. These applications take advantage of its ability to provide smooth operation of machinery by reducing friction between moving parts. Additionally, it can serve as a sealant chemical, offering protection against leaks and exposure to elements .

Catalysis Research

Researchers utilize 1-Hexene in studies involving catalysts for polymerization reactions. For instance, iron(III) complexes activated with EtAlCl2 have been shown to catalyze the polymerization of 1-Hexene into low molecular weight poly(1-hexene) with very narrow polydispersity indices. Such studies are crucial for developing new catalysts that can control polymer properties .

Copolymerization Studies

In copolymerization research, 1-Hexene is often used alongside other olefins like ethylene or cyclic olefins such as norborn-2-ene. The propensity of a given catalyst to homopolymerize 1-Hexene in the absence of other olefins is a significant area of study, which has implications for the production of specialized copolymers .

Mechanism of Action

Target of Action

1-Hexene, an organic compound with the formula C6H12, is an alkene that is classified in industry as a higher olefin and an alpha-olefin . The double bond is located at the alpha (primary) position, endowing the compound with higher reactivity and thus useful chemical properties . The primary target of 1-Hexene is the double bond, which is highly reactive and can participate in various chemical reactions .

Mode of Action

1-Hexene interacts with its targets primarily through addition reactions. For instance, in the presence of a small amount of an acid, 1-Hexene can undergo an acid-catalyzed hydration reaction, where a water molecule is added to the double bond of the alkene, resulting in an alcohol . This reaction is highly useful in large-scale industrial production of certain low-molecular-weight alcohols .

Biochemical Pathways

The catalytic cracking of 1-Hexene over HZSM-5 zeolites is a significant biochemical pathway . This process involves the conversion of 1-Hexene into various products, with the trends of conversion and product distribution varying with reaction temperature and time . The catalytic activity and stability of 1-Hexene are influenced by the molecular structure .

Pharmacokinetics

It’s worth noting that 1-hexene is a colorless liquid with a density of 0673 g/cm3 and a boiling point of 63 °C . It is insoluble in water , which may impact its distribution and elimination in an environmental context.

Result of Action

The result of 1-Hexene’s action depends on the specific reaction it is involved in. For example, in the acid-catalyzed hydration reaction, the product is an alcohol . In the catalytic cracking process over HZSM-5 zeolites, the products can include alkanes, alkenes, and aromatics .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Hexene. For instance, the catalytic cracking of 1-Hexene is carried out at temperatures ranging from 260 to 550 °C . Moreover, 1-Hexene is highly flammable in both liquid and vapor forms, and may be fatal if swallowed and enters airways . It is also toxic to aquatic organisms , indicating that its release into the environment could have significant ecological impacts.

Safety and Hazards

1-Hexene is considered dangerous because in liquid and vapor form it is highly flammable and may be fatal if swallowed and enters airways . The substance is toxic to aquatic organisms .

Future Directions

The global 1-Hexene market size is anticipated to reach US$ 117.9 Million in 2022, exhibiting a CAGR of 5% during the forecast period of 2022 to 2032 . Chevron Phillips Chemical announced plans to expand its alpha olefins business with a second world-scale unit to produce on-purpose 1-hexene . The new unit’s location will provide additional flexibility and production to meet anticipated demand from the company’s growing customer base, while establishing room for continued future growth .

properties

IUPAC Name

hex-1-ene
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InChI

InChI=1S/C6H12/c1-3-5-6-4-2/h3H,1,4-6H2,2H3
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InChI Key

LIKMAJRDDDTEIG-UHFFFAOYSA-N
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Canonical SMILES

CCCCC=C
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Molecular Formula

C6H12, Array
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Related CAS

26746-82-7, 25067-06-5, 72607-62-6, 18923-86-9
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DSSTOX Substance ID

DTXSID4025402
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Molecular Weight

84.16 g/mol
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Physical Description

1-hexene appears as a clear colorless liquid with a petroleum like odor. Flash point -9 °F. Less dense than water and insoluble in water. Vapors heavier than air. Used as a solvent, paint thinner, and chemical reaction medium., Liquid, Colorless liquid with a mild, gasoline-like odor; [ACGIH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a petroleum-like odor.
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Boiling Point

146.3 °F at 760 mmHg (USCG, 1999), 63.4 °C @ 760 mm Hg, 63 °C, 146.3 °
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Flash Point

-15 °F (USCG, 1999), BELOW 20 °F (BELOW -7 °C) (CLOSED CUP), -26 °C c.c., -15 °F
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Solubility

Very sol in ethanol, ethyl ether, benzene, and petroleum ether, In water, 50 mg/l at 25 °C, Solubility in water, g/100ml at 20 °C: 0.005
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Density

0.673 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6731 @ 20 °C/4 °C, Relative density (water = 1): 0.7, 0.673
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Vapor Density

3.0 (Air= 1), Relative vapor density (air = 1): 2.9
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Vapor Pressure

184.0 [mmHg], 183.7 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 18.7
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Impurities

Alpha-olefins of C4, C6-C15 and >C20 are by-products of oligomerization reactions.
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Product Name

1-Hexene

Color/Form

Colorless liquid

CAS RN

592-41-6, 68526-99-8, 68783-15-3
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Melting Point

-219.6 °F (USCG, 1999), -139.7 °C, -140 °C, -219.6 °F
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Synthesis routes and methods I

Procedure details

A solution of 985.94 grams (11.715 mole) 1-hexene and 58.24 grams (0.4831 mole) 1,7-octadiene (molar charge ratio 96:4) in 450 grams of heptane was polymerized with Et2AlCl (13.5 millimoles) and AATiCl3 (6.97 millimoles) at 25° C. for 20 hours. During the course of the reaction, hydrogen was bubbled through the reaction mixture. The conversion of the polymer was 62 percent, inherent viscosity was 1.6 dl/gram. The composition of monomers in the copolymer was 97.8:2.2 mole ratio from NMR analysis.
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13.5 mmol
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450 g
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Synthesis routes and methods II

Procedure details

100 ml of an aqueous solution containing sulfuric acid (200 g/l), copper (45 g/l) and arsenic (5.9 g/l) were poured into a 250 ml separatory funnel. Then a 0.3M solution of n-hexylpyrocatechol (100 ml), (a mixture of the two position isomers obtained from the reaction of 1-hexene with excess of pyrocatechol), was added into ESCAID 100; the mixture was strongly stirred for 10' and made then to settle for 30'.
[Compound]
Name
aqueous solution
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100 mL
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[Compound]
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solution
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0 (± 1) mol
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reactant
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Name
n-hexylpyrocatechol
Quantity
100 mL
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reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

FIG. 9 shows a synthesis of 9-tetradecenyl formate, in which 5-decene is cross-metathesized with 9-decenol in the presence of Grubbs' catalyst to produce 9-tetradecenol while 1-hexene is removed from the reaction under vacuum, and in which the metathesis product, 9-tetradecenol, is reacted with formyl acetate.
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Synthesis routes and methods IV

Procedure details

A copolymer of 1-hexene and 1,7-octadiene (molar charge ratio 90:10) was synthesized according to the general procedure in Example I. It had an inherent viscosity of 3.5 dl./g. and 25 percent gel. A solution of 43.3 grams of this copolymer and 95 grams of hexachlorocyclopentadiene in 750 ml. toluene containing finely dispersed gel was heated at 110° C. for 24 hours. After cooling, the reaction mixture was precipitated in excess methanol. The yield of the product was 51.5 grams, inherent viscosity 1.5 dl./g., gel 16 percent. An acetone-extracted sample contained 14.1 percent chlorine, indicating that about 70 percent of the double bonds in the original copolymer had reacted with hexachlorocyclopentadiene.
[Compound]
Name
gel
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0 (± 1) mol
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reactant
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[Compound]
Name
copolymer
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43.3 g
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reactant
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95 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods V

Procedure details

Reactions were carried out generally in accordance with Example 1, except that trifluoromethanesulfonyl chloride was replaced by perfluorohexanesulfonyl chloride and styrene was replaced, respcetively, by 1-hexene (Example 15), 1-heptene (Example 16) and 1-octene (Example 17), whereby 1-butyl-1-chloro-2-perfluorohexylethane (Example 15), 1-heptyl-1-chloro-2-perfluorohexylethane (Example 16) and 1-hexyl-1-chloro-2-perfluorohexylethane (Example 17) were obtained, respectively, at a yield of 63%, 69% and 73%. The results of analyses of respective products are set forth below.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Hexene
Reactant of Route 2
1-Hexene
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-Hexene
Reactant of Route 4
1-Hexene
Reactant of Route 5
1-Hexene
Reactant of Route 6
1-Hexene

Q & A

Q1: What is the molecular formula and weight of 1-hexene?

A1: 1-Hexene has the molecular formula C6H12 and a molecular weight of 84.16 g/mol.

Q2: How does the presence of a double bond in 1-hexene influence its properties compared to n-hexane?

A2: The double bond in 1-hexene makes it more reactive than n-hexane, allowing it to participate in reactions like polymerization and isomerization. This reactivity is key to its use as a comonomer in polyethylene production, resulting in linear low-density polyethylene (LLDPE) with modified properties like flexibility and impact strength []. Additionally, the double bond allows 1-hexene to form pi-complexes with certain metal ions like silver, enabling selective extraction processes [].

Q3: How does the presence of sulfur compounds impact the hydrogenation of 1-hexene over a cobalt-molybdenum catalyst?

A3: Research indicates that both hydrogen sulfide (H2S) and organic sulfur compounds like thiophene significantly inhibit the hydrogenation of 1-hexene over a sulfided CoMo/Al2O3 catalyst []. This inhibition arises from H2S generated during organic sulfide desulfurization, leading to a lower saturation rate of 1-hexene and increased isomerization product formation.

Q4: What are the major pathways for 1-hexene decomposition at high temperatures, and how do they contribute to benzene formation?

A4: Studies using shock tube and jet-stirred reactor analyses reveal that 1-hexene primarily decomposes via unimolecular dissociation, yielding allyl and n-propyl radicals []. These radicals contribute to benzene formation, particularly through the association reaction of propargyl (formed from further reactions of allyl) with allyl, leading to fulvene, which then isomerizes to benzene [].

Q5: How does the choice of solvent impact the copolymerization of propylene and 1-hexene using the Et(Ind)2ZrCl2/MAO catalyst system?

A5: Research shows that while solvent polarity significantly affects catalytic activity, it has a negligible impact on copolymer composition, except in toluene []. In toluene, 1-hexene incorporation is lower due to its competition with the solvent for coordination to the active site. This highlights the importance of solvent selection for controlling polymerization kinetics.

Q6: What are the advantages of using MCM-22 zeolite as a catalyst for the skeletal isomerization of 1-hexene?

A6: Compared to other molecular sieve catalysts, MCM-22 zeolite exhibits superior performance in catalyzing 1-hexene skeletal isomerization []. This is attributed to its unique pore structure and weak acid sites, enabling high conversion rates and selectivity towards desired isomers like i-hexene.

Q7: Can the bis(diphenylphosphino)methane ligand be modified for enhanced ethylene oligomerization selectivity?

A7: Research demonstrates that reacting the bis(diphenylphosphino)methane anion with cumulenes generates novel monoanionic ligands []. While these ligands, when complexed with chromium, initially show non-selective oligomerization behavior, fine-tuning reaction conditions with DMAO as a cocatalyst and methylcyclohexane as a solvent promotes selective formation of 1-hexene and 1-octene, highlighting the potential for ligand modification in controlling product selectivity.

Q8: How does the incorporation of titanium species impact ethylene/1-hexene copolymerization with fluorine-modified chromium-vanadium bimetallic catalysts?

A8: Introducing titanium into fluorine-modified Cr-V bimetallic catalysts enhances the molecular weight and broadens the molecular weight distribution of the resulting polyethylene []. Furthermore, the titanium-modified catalysts demonstrate a slightly reduced hydrogen response and 1-hexene incorporation, impacting the final polymer's properties.

Q9: How does UV irradiation affect the chromium(I) carbonyl complex [Cr(CO)4(dppp)]+ and its reactivity with 1-hexene?

A9: Continuous-wave EPR studies reveal that UV irradiation of [Cr(CO)4(dppp)]+ leads to the formation of a series of intermediate complexes, including mer-[Cr(CO)3(κ1-dppp)(κ2-dppp)]+ and trans-[Cr(CO)2(dppp)2]+ []. Notably, in the presence of 1-hexene, UV irradiation promotes the formation of a 1-hexene coordinated complex, [Cr(CO)3(dppp)(1-hexene)]+, suggesting the potential of light activation in Cr-catalyzed olefin oligomerization.

Q10: Have computational methods been used to study 1-hexene polymerization mechanisms?

A10: Yes, density functional theory (DFT) calculations have been used to investigate the mechanistic aspects of 1-hexene polymerization, particularly with group IV metal-based aluminum-pyrrolyl catalysts []. These calculations helped explain the observed low activity or lack of activity in some systems, highlighting the importance of computational methods in understanding and predicting catalytic behavior.

Q11: How does the structure of the ligand in manganese(II) complex catalysts affect ethylene/1-hexene copolymerization?

A11: Studies on manganese(II) complex catalysts with hydrotris(pyrazolyl)borate ligands demonstrate the significant influence of steric bulkiness on catalytic performance []. Specifically, complexes with less bulky ligands exhibit higher activity and produce higher molecular weight copolymers with greater 1-hexene incorporation.

Q12: How does the structure of the salicylaldehyde-benzhydrylimino ligand influence the catalytic activity of nickel complexes in norbornene/1-hexene copolymerization?

A12: Research shows that the presence of electron-withdrawing groups on the salicylaldimino aromatic ring enhances the catalytic activity of nickel complexes in norbornene homopolymerization and copolymerization with 1-hexene []. Furthermore, the presence or absence of substituents at specific positions on the ligand influences the 1-hexene insertion rate, impacting the final copolymer composition.

Q13: What are the challenges associated with the reusability of the water-soluble ruthenium complex [Ru(Cl)2(DMSO)2(PySO3Na)2] in 1-hexene hydroformylation?

A13: While the complex exhibits catalytic activity in 1-hexene hydroformylation, studies show a significant loss of activity after the second reuse of the aqueous phase []. This decrease in catalytic activity upon recycling poses a challenge for the practical application of this water-soluble catalyst system.

Q14: What analytical techniques are employed to characterize the microstructure of ethylene-co-1-hexene copolymers?

A14: 13C NMR spectroscopy is extensively used to analyze the sequence distribution of comonomer units in ethylene-co-1-hexene copolymers [, ]. Through detailed analysis of triad and tetrad distributions, this technique provides insights into the copolymerization mechanism and the influence of reaction conditions on the resulting microstructure.

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